[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone, more commonly known as GSK1059865, is a potent and highly selective antagonist of the orexin-1 receptor (OX1R) [, , , , ]. Orexins are neuropeptides that play a crucial role in various physiological functions, including wakefulness, appetite regulation, and reward processing. As a selective OX1R antagonist, GSK1059865 is a valuable tool in scientific research to investigate the specific roles of OX1R in these processes.
GSK1059865 is classified as a piperidine derivative, specifically designed to target the orexin 1 receptor. It has been synthesized through various methods to ensure high selectivity and potency against OX1R while minimizing interactions with other receptors such as orexin 2 receptor (OX2R) and various neurotransmitter receptors .
Key steps in the synthesis include:
GSK1059865 has a complex molecular structure characterized by its piperidine core, which is substituted with various functional groups that enhance its binding affinity for OX1R. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms that are crucial for its biological activity.
GSK1059865 undergoes several chemical reactions that are relevant to its functionality:
GSK1059865 functions primarily as an antagonist at the orexin 1 receptor. By binding to this receptor, it inhibits its activity, leading to a decrease in orexin signaling pathways. This inhibition results in reduced motivation for reward-seeking behaviors, particularly in contexts related to alcohol consumption.
GSK1059865 possesses several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its potential as a therapeutic agent.
GSK1059865 has been primarily explored for its applications in:
The orexin (hypocretin) system comprises neuropeptides orexin-A and orexin-B produced exclusively in the lateral hypothalamus, which bind to G protein-coupled receptors OX1R and OX2R. These receptors exhibit distinct signaling properties and neuroanatomical distributions: OX1R couples primarily to Gq proteins, activating phospholipase C (PLC), increasing inositol trisphosphate (IP3), and elevating intracellular calcium. In contrast, OX2R signals through both Gq and Gi/o proteins, enabling broader modulation of neuronal excitability [3] [8]. The receptors show differential CNS expression, with OX1R densely localized in reward-processing regions like the ventral tegmental area (VTA), locus coeruleus, and prefrontal cortex, while OX2R predominates in arousal-regulating areas (e.g., tuberomammillary nucleus) [3] [5].
Table 1: Key Pharmacological Properties of Orexin Receptors
Receptor | Primary G-Protein Coupling | Endogenous Ligand Affinity | Key Brain Regions |
---|---|---|---|
OX1R | Gq > Gs | OX-A (Kd ≈ 20-30 nM) >> OX-B | VTA, prefrontal cortex, locus coeruleus |
OX2R | Gq/Gi | OX-A ≈ OX-B (Kd ≈ 40 nM) | Tuberomammillary nucleus, basal ganglia |
GSK1059865 (chemical name: [(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone) is a potent, brain-penetrant OX1R antagonist (molecular weight: 436.32 g/mol; CAS: 1191044-58-2). It exhibits high binding affinity (pKB = 8.77 ± 0.12) and >79-fold selectivity over OX2R, distinguishing it from earlier antagonists like SB-334867, which shows off-target activity at serotonin and adenosine receptors [1] [5] [7].
Orexin neurons project from the hypothalamus to mesocorticolimbic circuits, modulating dopamine release in the nucleus accumbens (NAc) and VTA. OX1R activation potentiates glutamatergic inputs to VTA dopamine neurons, enhancing salience attribution to reward-associated stimuli. Preclinical studies demonstrate that:
Table 2: Effects of GSK1059865 in Preclinical Models of Reward Processing
Behavioral Paradigm | Species | GSK1059865 Dose | Key Outcome | Proposed Mechanism |
---|---|---|---|---|
Cocaine conditioned place preference | Rat | 10–30 mg/kg i.p. | ↓ Preference for drug-paired context | Blockade of OX1R in VTA-NAc pathway |
Ethanol self-administration (dependent) | Mouse | 10–50 mg/kg i.p. | ↓ Breakpoint in progressive ratio | Reduced dopamine surge in NAc |
Stress-induced reinstatement | Rat | 25 mg/kg i.p. | ↓ Ethanol seeking | Normalization of CRF-OX1R crosstalk in BNST |
Chronic substance use induces neuroadaptations in orexin circuitry:
Signaling cascades downstream of OX1R include:
The clinical rationale for OX1R antagonists hinges on three observations:
Mechanistically, OX1R antagonism uniquely targets the "overdrive" state in addiction:
"OX1R signaling is preferentially engaged during high-effort, high-motivation states. GSK1059865’s efficacy in dependent, but not moderate, drinkers reflects normalization of dysregulated orexinergic tone in compulsive reward seeking." [5]
Table 3: Selectivity Profile of GSK1059865 vs. Reference Compounds
Antagonist | OX1R IC50 (nM) | OX2R IC50 (nM) | Selectivity Ratio (OX1R:OX2R) | Key Off-Target Activities |
---|---|---|---|---|
GSK1059865 | 1.2 | 95 | 1:79 | None reported (>100 assays) |
SB-334867 | 40 | 2,000 | 1:50 | 5-HT2C, adenosine A2A/A3 |
ACT-335827 | 3.0 | 1,100 | 1:367 | ND |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: